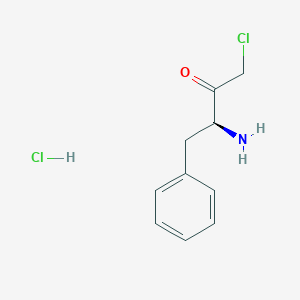

H-Phe-chloromethylketone hcl

Übersicht

Beschreibung

H-Phe-chloromethylketone hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO · HCl. It is known for its role as an inhibitor of gramicidin S synthetase 2 . This compound is often used in research and development settings, particularly in the fields of biochemistry and molecular biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of H-Phe-chloromethylketone hydrochloride typically involves the chloromethylation of phenylalanine derivatives. The reaction conditions often include the use of chloromethyl methyl ether or similar reagents under acidic conditions to introduce the chloromethyl group .

Industrial Production Methods

Industrial production methods for H-Phe-chloromethylketone hydrochloride are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Mechanism of Enzyme Inhibition

H-Phe-CH₂Cl·HCl-derived inhibitors irreversibly inactivate serine proteases through a two-step process:

-

Recognition : The peptide sequence binds to the enzyme’s substrate pocket (e.g., proteinase K’s S1–S4 sites).

-

Covalent modification : The chloromethyl ketone reacts with the catalytic histidine (His69) and serine (Ser224) residues, forming stable adducts .

Experimental validation :

-

Proteinase K inhibition : MeOSuc-AAPF-CH₂Cl (derived from H-Phe-CH₂Cl·HCl) achieves 50% inhibition at 0.05 mM , outperforming MeOSuc-AAPV-CH₂Cl (0.5 mM required) .

-

Structural analysis : Molecular modeling shows the phenylalanine side chain fills a hydrophobic pocket near the active site, enhancing binding affinity .

Comparative Inhibitory Activity

Critical findings :

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

H-Phe-CMK HCl serves as an important inhibitor in various biochemical studies:

- Enzyme Inhibition : It is primarily recognized for its role as an inhibitor of gramicidin S synthetase 2, which is crucial in understanding enzyme mechanisms and protein synthesis pathways .

Case Study: Inhibition of Gramicidin S Synthetase

In a study examining the effects of various inhibitors on gramicidin S synthetase, H-Phe-CMK HCl demonstrated a significant reduction in enzyme activity, providing insights into the enzyme's catalytic mechanism and potential therapeutic applications in antibiotic development.

Molecular Biology Applications

The compound is utilized in molecular biology for studying protein synthesis and enzyme mechanisms:

- Protein Synthesis Studies : H-Phe-CMK HCl is employed to investigate the role of specific amino acids in protein synthesis, allowing researchers to dissect the contributions of individual residues to overall protein function .

Industrial Applications

H-Phe-CMK HCl also finds utility in industrial chemistry:

- Synthesis of Pharmaceuticals : The compound is involved in the synthesis of various pharmaceutical agents, including protease inhibitors. For instance, it has been used in the synthesis of Atazanavir, an HIV protease inhibitor, through a series of reactions involving chloromethyl ketones .

Data Table: Summary of Applications

Table: Comparison with Similar Compounds

| Compound | Application Area | Unique Feature |

|---|---|---|

| H-Phe-CMK HCl | Enzyme inhibition | Specificity for gramicidin synthetase 2 |

| Z-Phe-OH | General biochemical research | Less specificity |

| Fmoc-[ring-D₅]Phe-OH | Isotope labeling studies | Deuterated for tracking purposes |

Wirkmechanismus

The mechanism of action of H-Phe-chloromethylketone hydrochloride involves the inhibition of specific enzymes by covalently modifying active site residues. This modification prevents the enzyme from catalyzing its reaction, thereby inhibiting its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-Phe-OH: Another phenylalanine derivative used in biochemical research.

Fmoc-[ring-D₅]Phe-OH: A deuterated phenylalanine derivative used in specialized studies

Uniqueness

H-Phe-chloromethylketone hydrochloride is unique due to its specific inhibitory action on gramicidin S synthetase 2, making it a valuable tool in enzyme research and drug development .

Biologische Aktivität

H-Phe-chloromethylketone hydrochloride (H-Phe-CK) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease inhibition and its potential therapeutic applications. This article explores the biological mechanisms of H-Phe-CK, its effects on various cell types, and relevant research findings.

H-Phe-CK is a chloromethyl ketone derivative, which typically functions as a protease inhibitor. The chloromethyl ketone moiety is known to react with the active site of serine proteases, leading to irreversible inhibition. This property makes H-Phe-CK a valuable tool in studying protease functions in biological systems.

1. Inhibition of Proteases

Research has demonstrated that chloromethyl ketones, including H-Phe-CK, effectively inhibit chymotrypsin-like proteases. For instance, studies indicate that compounds such as tosylamido-phenylethyl-chloromethylketone (TPCK), a related compound, inhibit superoxide production in human neutrophils by targeting specific proteases involved in oxidative burst activation .

Table 1: Summary of Protease Inhibition by H-Phe-CK

2. Effects on Cell Viability and Function

H-Phe-CK has been shown to influence cell viability in various cancer cell lines. For example, conjugates formed with paclitaxel and H-Phe-CK demonstrated cytotoxic effects against head and neck cancer cells, indicating that H-Phe-CK can enhance the therapeutic efficacy of existing chemotherapeutics through targeted delivery mechanisms .

Table 2: Cytotoxicity Data for H-Phe-CK Conjugates

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| PTX-H-Phe-CK | KB 3-1 | 10 | |

| C2′-PTX-H-Phe-CK | TPA-treated HUVECs | Moderate effect | |

| Free PTX | Various | 5 |

Case Study 1: Neutrophil Activation

In a study examining the role of TPCK (similar to H-Phe-CK) in neutrophil activation, it was found that while TPCK inhibited superoxide production, it did not affect early signaling events such as calcium mobilization or membrane depolarization. This suggests that the inhibition by chloromethyl ketones may occur downstream of initial activation signals .

Case Study 2: Cancer Therapeutics

A recent investigation into drug delivery systems incorporating H-Phe-CK revealed that it could be conjugated with paclitaxel to create targeted therapies for cancer treatment. The study highlighted that the conjugate showed enhanced cytotoxicity compared to free paclitaxel alone, suggesting a synergistic effect when combined with protease inhibitors like H-Phe-CK .

Eigenschaften

IUPAC Name |

(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNJXAGVYFIVJM-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34351-19-4 | |

| Record name | 2-Butanone, 3-amino-1-chloro-4-phenyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34351-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.